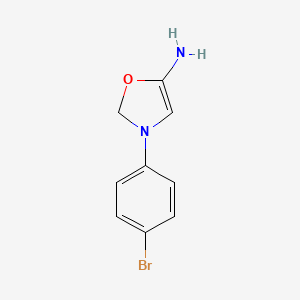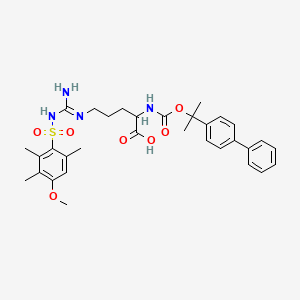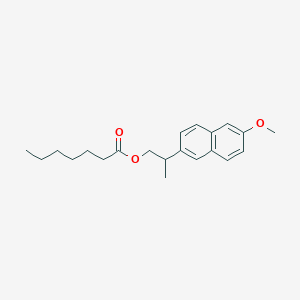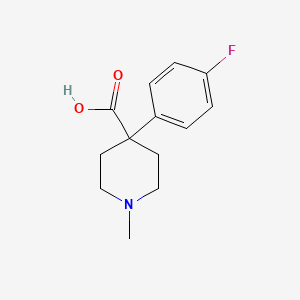![molecular formula C18H19N3O3 B14797204 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide is a synthetic organic compound with the molecular formula C18H19N3O3 It is characterized by the presence of a phenylacetyl hydrazino group attached to a butanamide backbone, which includes a phenyl group and an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The reaction begins with the condensation of phenylhydrazine with phenylacetyl chloride to form the hydrazone intermediate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
-
Acylation Reaction: : The hydrazone intermediate is then subjected to an acylation reaction with 4-oxobutanoyl chloride. This step is typically performed in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Purification: : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanoic acid.
Reduction: Formation of 4-hydroxy-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl hydrazino group is believed to play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]pentanamide: Similar structure with an additional carbon in the backbone.
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanoic acid: Oxidized form of the original compound.
4-hydroxy-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide: Reduced form of the original compound.
Uniqueness
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C18H19N3O3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
4-oxo-N-phenyl-4-[2-(2-phenylacetyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C18H19N3O3/c22-16(19-15-9-5-2-6-10-15)11-12-17(23)20-21-18(24)13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,22)(H,20,23)(H,21,24) |
InChI 键 |
AAIPTOYGIGNXFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
![6-[[[(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid](/img/structure/B14797154.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)

![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)

![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)


